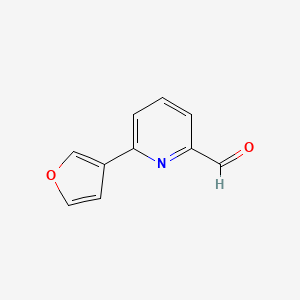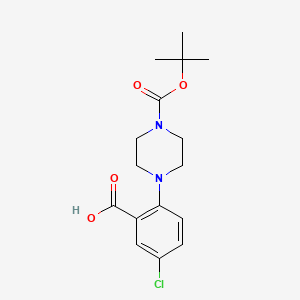
6-Furan-3-yl-pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Furan-3-yl-pyridine-2-carbaldehyde is a heterocyclic organic compound that features both a furan ring and a picolinaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Furan-3-yl-pyridine-2-carbaldehyde typically involves the formation of the furan ring followed by its attachment to the picolinaldehyde structure. One common method involves the Paal-Knorr synthesis, where 1,4-diketones are cyclized to form substituted furans . The furan ring can then be functionalized and coupled with picolinaldehyde through various organic reactions, such as Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions and subsequent purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Furan-3-yl-pyridine-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of furan-3-ylmethanol derivatives.
Substitution: Formation of various substituted furan derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
6-Furan-3-yl-pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Furan-3-yl-pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring’s reactivity and the aldehyde group’s ability to form covalent bonds with biological molecules contribute to its biological activity. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to modulate biological processes .
Vergleich Mit ähnlichen Verbindungen
5-(Hydroxymethyl)-2-furaldehyde (HMF): Known for its applications in sustainable chemistry and as a platform chemical for various derivatives.
2-Furoic acid: Used in the synthesis of pharmaceuticals and as a food preservative.
Furfuryl alcohol: Employed in the production of resins and as a solvent.
Uniqueness: 6-Furan-3-yl-pyridine-2-carbaldehyde stands out due to its combined structural features of a furan ring and a picolinaldehyde moiety, which confer unique reactivity and potential for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
208110-90-1 |
|---|---|
Molekularformel |
C10H7NO2 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
6-(furan-3-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-9-2-1-3-10(11-9)8-4-5-13-7-8/h1-7H |
InChI-Schlüssel |
FIUUSAJAVPIISC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C2=COC=C2)C=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-Methyl-[1,2,4]thiadiazol-5-yl)-ethylamine](/img/structure/B8481545.png)







![4-[(Cyclopropanecarbonyl-amino)-methyl]-benzylamine](/img/structure/B8481603.png)

![5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid](/img/structure/B8481611.png)
![10-Methyl-spiro[4.5]decan-6-one](/img/structure/B8481623.png)
![N-Hexyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B8481630.png)
![3-Pyridinecarboxylic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1h-imidazol-2-yl]-5-hydroxy-,methyl ester](/img/structure/B8481638.png)
